molecular formula C9H12ClF2N B580734 (S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride CAS No. 1212812-49-1

(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

Cat. No.: B580734
CAS No.: 1212812-49-1
M. Wt: 207.649
InChI Key: LGEMCPLXQQXMSU-FVGYRXGTSA-N
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Description

(S)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride (CAS: 1212812-49-1) is a chiral amine derivative with a propylamine backbone substituted at the 3,5-positions of the phenyl ring with fluorine atoms. Its molecular formula is C₉H₁₂ClF₂N, and it has a molecular weight of 207.65 g/mol . The compound is synthesized as a hydrochloride salt to enhance stability and solubility for pharmaceutical applications. It serves as a critical intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting central nervous system disorders and enzyme inhibitors . The stereochemistry (S-configuration) is essential for its biological activity, as enantiomeric purity often dictates binding affinity to target receptors .

Properties

IUPAC Name

(1S)-1-(3,5-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-7(10)5-8(11)4-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEMCPLXQQXMSU-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662543
Record name (1S)-1-(3,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212812-49-1
Record name (1S)-1-(3,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is subjected to reductive amination using a suitable amine, such as (S)-1-phenylethylamine, under catalytic hydrogenation conditions.

    Hydrochloride Salt Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, with stringent control over reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group enhances binding affinity and selectivity, while the amine group facilitates interaction with biological macromolecules. The hydrochloride salt form improves solubility and bioavailability, allowing for effective delivery and action within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent type, position, and stereochemistry. Key differences in molecular properties, applications, and safety are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position/Type) Key Features
(S)-1-(3,5-Difluorophenyl)propan-1-amine HCl 1212812-49-1 C₉H₁₂ClF₂N 207.65 3,5-diF High enantiomeric purity; CNS drug intermediate
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl 2061996-57-2 C₁₁H₁₈ClNO₂ 231.72 3,5-diOCH₃ Bulkier substituents; altered solubility
(R)-1-(3-Fluorophenyl)propan-1-amine HCl 1168139-41-0 C₉H₁₂ClFN 193.65 3-F R-configuration; lower electronegativity
1-(2,5-Difluorophenyl)propan-1-amine HCl N/A C₉H₁₂ClF₂N 207.65 2,5-diF Altered electronic effects due to substituent position
(S)-1-(3-Fluorophenyl)propan-1-amine HCl 1310923-31-9 C₉H₁₂ClFN 193.65 3-F Similar structure; single F substitution

Key Observations

Substituent Effects Fluorine vs. Methoxy: The 3,5-difluoro substitution in the target compound increases electronegativity and enhances metabolic stability compared to methoxy-substituted analogs (e.g., CAS 2061996-57-2). Methoxy groups introduce steric bulk and may reduce blood-brain barrier penetration .

Stereochemical Influence

  • The (S)-enantiomer of the target compound demonstrates superior receptor selectivity compared to its (R)-counterparts (e.g., CAS 1168139-41-0). For example, in dopamine receptor studies, (S)-configured amines showed 10-fold higher affinity .

Physicochemical Properties

  • Molecular Weight : Difluoro-substituted compounds (207.65 g/mol) are lighter than dimethoxy analogs (231.72 g/mol), influencing pharmacokinetics such as diffusion rates .
  • Solubility : Hydrochloride salts improve aqueous solubility, but methoxy-substituted derivatives may exhibit lower solubility in polar solvents due to increased hydrophobicity .

Safety Profiles The target compound carries hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), common among aromatic amines.

Table 2: Application Comparison

Compound Primary Applications Notable Use Cases
Target Compound Pharmaceutical intermediates, CNS drug R&D Inhibitor synthesis for neurodegenerative diseases
(S)-3,5-Dimethoxy analog Organic synthesis, agrochemical intermediates Antibiotic prodrug development
(R)-3-Fluoro analog Chiral resolving agents Catalyst in asymmetric synthesis
2,5-Difluoro analog Material science, fluorescence probes Polymer precursor research

Biological Activity

(S)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1212812-49-1
  • Molecular Formula : C9_9H12_{12}ClF2_2N
  • Molecular Weight : 207.65 g/mol

The compound's structure features a propan-1-amine backbone with a 3,5-difluorophenyl group, which enhances its binding affinity to various receptors due to the electronic and steric properties imparted by the difluorophenyl moiety .

Research indicates that this compound acts primarily as a ligand in receptor binding studies. Its difluorophenyl group significantly enhances selectivity and affinity towards specific receptors, making it a candidate for therapeutic applications in treating neurological disorders.

Receptor Interactions

The compound has been studied for its interactions with dopamine receptors, specifically D3 dopamine receptors. In vitro studies suggest that it may promote β-arrestin translocation and G protein activation, which are critical pathways in neuropharmacology . The unique binding profile of this compound suggests it could serve as a selective D3 receptor agonist without significant activity at D2 receptors, which is advantageous for minimizing side effects associated with broader receptor activity .

Case Studies

  • Dopaminergic Activity :
    • A study identified this compound as a weak partial agonist at D3 receptors. This was evidenced by its ability to promote β-arrestin recruitment while showing minimal antagonistic effects on D2 receptors .
  • Neuroprotection :
    • Further research indicated that this compound could protect dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), suggesting potential applications in neurodegenerative diseases such as Parkinson's disease .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
(S)-1-(3,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochlorideDifferent fluorine substitution patternVaries in receptor affinity
(S)-1-(3,5-DICHLOROPHENYL)PROPAN-1-AMINE hydrochlorideChlorine atoms instead of fluorinePotentially different pharmacodynamics
(S)-1-(3,5-DIMETHOXYPHENYL)PROPAN-1-AMINE hydrochlorideMethoxy groups replacing fluorine atomsAltered binding characteristics

The unique difluorophenyl group in this compound distinguishes it from these analogs by enhancing its electronic properties and receptor interactions .

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